Cas no 107740-46-5 (Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside)

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside structure
107740-46-5 structure
Productnaam:Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
CAS-nummer:107740-46-5
MF:C28H32O16
MW:624.544090270996
CID:156094
PubChem ID:5487249

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,3-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-galactopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
    • 4H-1-Benzopyran-4-one,3-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-galactopyranosyl]oxy]-5,7-dihyd...
    • 4H-1-Benzopyran-4-one,3-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-galactopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphen
    • 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
    • isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
    • 4H-1-Benzopyran-4-one, 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
    • 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranoside
    • i-Rha-gal
    • CHEMBL4536358
    • BRD-K30788832-001-01-1
    • Isorhamnetin 3-robinobioside
    • Isorhamnetin-Rha-Gal
    • ACon0_001014
    • NCGC00180851-01
    • 62249-59-6
    • 107740-46-5
    • Isorhamnetin-3-Galactoside-6''-Rhamnoside
    • MEGxp0_000109
    • AKOS040734634
    • DTXSID70148226
    • SCHEMBL15773535
    • ACon1_000130
    • Q63395232
    • HMS3345C01
    • Keioside
    • FT-0632510
    • Isorhamnetin-3-O-galactoside-6''-rhamnoside
    • CHEBI:139417
    • B0005-464481
    • Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
    • Inchi: 1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19-,21+,22-,23+,24+,27+,28-/m0/s1
    • InChI-sleutel: UIDGLYUNOUKLBM-ZLADREHTSA-N
    • LACHT: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)OC1C(C2C(=CC(=CC=2OC=1C1C=CC(=C(C=1)OC)O)O)O)=O

Berekende eigenschappen

  • Exacte massa: 624.169035
  • Monoisotopische massa: 624.169035
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 7
  • Complexiteit: 1040
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 69
  • Oppervlakte lading: 0
  • XLogP3: -1
  • Topologisch pooloppervlak: 255

Experimentele eigenschappen

  • Dichtheid: 1.74
  • Kookpunt: 953.1°Cat760mmHg
  • Vlampunt: 312.9°C
  • Brekindex: 1.728
  • PSA: 258.43000
  • LogboekP: -1.38410

Artikelen aanbevelen

Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica